
4,6-Dimethylheptan-3-one
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Overview
Description
4,6-Dimethylheptan-3-one is an organic compound with the molecular formula C9H18O. It belongs to the class of ketones, which are characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylheptan-3-one can be synthesized through several methods. One common synthetic route involves the alkylation of 2-heptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4,6-dimethylhept-4-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Formula : C₉H₁₈O
Molecular Weight : 142.24 g/mol
Boiling Point : Approximately 160 °C
Solubility : Soluble in organic solvents like ethanol and ether
The compound's reactivity is primarily attributed to its carbonyl group, which allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Scientific Research Applications
4,6-Dimethylheptan-3-one is utilized in several scientific research contexts:
- Organic Synthesis : It serves as a reagent and intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for developing new compounds.
- Biological Studies : The compound is employed in metabolic pathway studies to investigate enzyme-catalyzed reactions. It aids in understanding how certain biological processes work at a molecular level.
- Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, this compound plays a crucial role in developing new therapeutic agents. Research has indicated its potential utility in synthesizing bioactive compounds that exhibit pharmacological properties.
Industrial Applications
This compound finds extensive use in industry:
- Fragrance and Flavor Production : Due to its distinct odor profile, this compound is used in creating fragrances and flavors for consumer products.
- Specialty Chemicals : It is involved in producing various specialty chemicals that require specific reactivity profiles.
Toxicological Profile
Research on the toxicity of this compound indicates varying levels of safety:
Endpoint | Result | Assessment Conclusion |
---|---|---|
Skin Irritation (in vitro) | Non-irritating | EpiSkin™ model |
Eye Irritation (in vitro) | Non-corrosive | Bovine Corneal Opacity test |
Mouse Skin Sensitization | Evidence of sensitization | Local lymph node assay |
Rat Repeated Dose Oral Toxicity | NOAEL 40 mg/kg bw/day | Low toxicity observed |
Mutagenicity | Non-mutagenic | Bacterial reverse mutation assay |
Genotoxicity | Non-genotoxic | In vitro assays |
These findings suggest that while some irritant properties may exist, the compound generally demonstrates low toxicity levels under repeated exposure scenarios.
Case Studies
- Metabolic Pathway Studies : Researchers have utilized this compound to investigate metabolic pathways involving enzyme-catalyzed reactions. These studies have illuminated its role as an intermediate for synthesizing more complex molecules relevant to pharmaceutical applications.
- Synthesis of Bioactive Compounds : In studies focusing on polypropionate fragments, this compound was synthesized as an intermediate for constructing biologically active natural products. Its unique structure facilitates the creation of compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4,6-Dimethylheptan-3-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-heptanone: Another ketone with a similar structure but different positioning of the methyl groups.
4,6-Dimethyl-2-heptanone: A structural isomer with the carbonyl group at a different position.
Uniqueness
4,6-Dimethylheptan-3-one is unique due to its specific arrangement of methyl groups and the carbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Biological Activity
4,6-Dimethylheptan-3-one is a ketone compound with the molecular formula C9H18O. Its biological activity has garnered interest in various fields, including chemistry, biology, and medicine. This article provides an overview of its biological properties, mechanisms of action, toxicity data, and potential applications.
This compound is characterized by its carbonyl group, which plays a crucial role in its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can influence its biological effects.
Reaction Type | Products |
---|---|
Oxidation | Carboxylic acids |
Reduction | Alcohols |
Substitution | Substituted ketones |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbonyl group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Current research is focused on elucidating the specific molecular targets and pathways involved in its action.
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. In repeated dose oral toxicity studies on rats at doses up to 1,000 mg/kg body weight/day, no significant adverse effects were observed. A NOAEL (No Observed Adverse Effect Level) of 1,000 mg/kg body weight/day was established based on these findings .
Skin Sensitization
The compound has been identified as a skin sensitizer in mice with stimulation indices indicating potential sensitization at various concentrations (25%, 50%, and 92.7%) .
Mutagenicity and Genotoxicity
Studies have shown that this compound is non-mutagenic in bacterial reverse mutation assays and non-genotoxic in mammalian cell tests . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
- Enzyme Interactions : A study explored the compound's interaction with cytochrome P450 enzymes (CYPs), which are critical for drug metabolism. Results indicated that this compound could act as a substrate for several CYP isoforms, influencing drug metabolism pathways .
- Pharmacokinetics : Data from pharmacokinetic studies suggest that the compound has moderate absorption characteristics with a bioavailability rate estimated around 60% . Its ability to penetrate the blood-brain barrier (BBB) indicates potential central nervous system effects.
- Applications in Organic Synthesis : The compound serves as an important intermediate in the synthesis of bioactive molecules and pharmaceuticals. Its utility in organic synthesis has been highlighted in various research articles focusing on developing new therapeutic agents .
Properties
IUPAC Name |
4,6-dimethylheptan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSMUNNNLVGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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